molecular formula C10H8Cl2N2OS B2592130 1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol CAS No. 338966-99-7

1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol

Cat. No.: B2592130
CAS No.: 338966-99-7
M. Wt: 275.15
InChI Key: ASANWRAIXDBKEM-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol is a synthetic organic compound characterized by the presence of dichloro, methoxy, and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol typically involves the reaction of 2,4-dichloro-5-methoxyaniline with imidazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Various reduced forms depending on the specific conditions.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

1-(2,4-Dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2,4-Dichloro-5-methoxyphenyl methanesulfonate
  • 1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one

Comparison: 1-(2,4-Dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol is unique due to the presence of the imidazole and thiol groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2OS/c1-15-9-5-8(6(11)4-7(9)12)14-3-2-13-10(14)16/h2-5H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASANWRAIXDBKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N2C=CNC2=S)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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